3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene is a chemical compound that can be synthesized from various starting materials. The specific method chosen by researchers depends on the desired scale and purity of the final product. Some documented synthetic routes involve using starting materials like cyclohexenethiol and bromobenzene. Source: )
Research into 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene is ongoing, and scientists are exploring its potential applications in various fields. Here are some documented areas of study:
As a derivative of benzothiophene, 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene can be a useful intermediate for the synthesis of more complex organic molecules. Researchers value the presence of the bromine atom, which can be readily manipulated to introduce other functional groups. Source:
Some studies have investigated the biological properties of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene and its derivatives. However, more research is needed to determine its potential for medicinal applications. Source: )
3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene is a heterocyclic compound characterized by its unique molecular structure, which includes a bromine atom and a thiophene ring fused to a benzene structure. The IUPAC name for this compound is 3-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene, and its molecular formula is . This compound exhibits significant chemical versatility due to the presence of both bromine and sulfur atoms in its structure, making it a valuable target for various synthetic applications.
As 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene is likely a precursor for other molecules, a specific mechanism of action is not applicable. Its mechanism of action would depend on the final product it is converted into.
These reactions enable the formation of various derivatives that are crucial in both research and industrial applications.
The biological activity of 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene has been studied extensively:
Several methods have been developed for synthesizing 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene:
These methods highlight the compound's synthetic versatility and potential for creating novel derivatives.
3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene has several applications:
Studies on the interaction of 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene with various biomolecules reveal its potential as a modulator of biochemical pathways. Its ability to affect enzyme activity and cellular signaling makes it a candidate for further investigation in drug development and therapeutic interventions .
Several compounds share structural similarities with 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Bromo-2-methylthiophene | Monocyclic thiophene | Contains methyl group; less complex than benzothiophene |
2-Bromo-thiophene | Monocyclic thiophene | Simpler structure; lacks the fused benzene ring |
3-Methyl-4H-thieno[3,2-b]pyridine | Heterocyclic | Contains nitrogen; different biological activities |
3-Bromoquinoline | Heterocyclic | Contains nitrogen; used in diverse pharmaceutical applications |
These compounds illustrate the diversity within thiophene derivatives while highlighting the unique features of 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene due to its specific structural attributes and biological interactions.
3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene represents a distinct member of the benzothiophene family, characterized by specific structural modifications that significantly influence its chemical behavior and synthetic applications. The compound bears the molecular formula Carbon eight Hydrogen nine Bromine Sulfur, indicating a relatively simple yet structurally important heterocyclic system. The International Union of Pure and Applied Chemistry nomenclature accurately reflects the compound's structural features, with the 3-bromo designation indicating halogen substitution at the third position of the benzothiophene ring system, while the 4,5,6,7-tetrahydro specification denotes the selective hydrogenation of the benzene ring portion.
The compound's three-dimensional structure can be precisely defined through its Simplified Molecular Input Line Entry System representation as C1CCC2=C(C1)C(=CS2)Br, which clearly illustrates the cyclohexyl ring fusion to the thiophene moiety and the specific positioning of the bromine substituent. This structural arrangement creates a unique electronic environment that distinguishes it from other benzothiophene derivatives. The International Chemical Identifier provides additional structural precision: InChI=1S/C8H9BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h5H,1-4H2, confirming the specific connectivity pattern and stereochemical characteristics.
The monoisotopic mass of 215.96083 Daltons represents the exact molecular weight of the compound when considering the most abundant isotopes of its constituent elements. This precise mass measurement proves crucial for analytical identification and structural confirmation through mass spectrometric techniques. The compound's International Chemical Identifier Key, TVYQEDUVSABWTO-UHFFFAOYSA-N, serves as a unique digital fingerprint for unambiguous identification in chemical databases and literature searches.
Table 1: Predicted Collision Cross Section Data for 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene
Adduct | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ångström²) |
---|---|---|
[M+H]+ | 216.96811 | 133.9 |
[M+Na]+ | 238.95005 | 146.5 |
[M-H]- | 214.95355 | 141.5 |
[M+NH4]+ | 233.99465 | 159.9 |
[M+K]+ | 254.92399 | 135.6 |
[M+H-H2O]+ | 198.95809 | 135.9 |
[M+HCOO]- | 260.95903 | 149.8 |
[M+CH3COO]- | 274.97468 | 150.0 |
[M+Na-2H]- | 236.93550 | 139.2 |
[M]+ | 215.96028 | 152.0 |
[M]- | 215.96138 | 152.0 |
The collision cross section data presented in Table 1 provides essential information for ion mobility spectrometry analysis and structural characterization of the compound under various ionization conditions. These values reflect the effective size of the ionized molecule as it travels through an inert gas, offering insights into the compound's three-dimensional structure and conformational behavior in the gas phase.
The historical development of 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene must be understood within the broader context of thiophene chemistry, which began with the groundbreaking discovery by Viktor Meyer in 1882. Meyer's identification of thiophene as a contaminant in benzene marked the beginning of systematic investigation into sulfur-containing heterocyclic compounds, establishing the foundation for all subsequent thiophene derivative research. The initial discovery occurred through Meyer's observation that isatin formed a blue dye when mixed with sulfuric acid and crude benzene, a reaction previously attributed to benzene itself but ultimately traced to thiophene contamination.
The evolution from simple thiophene to more complex benzothiophene derivatives represents a natural progression in heterocyclic chemistry, driven by the recognition that fused ring systems offer enhanced stability and unique reactivity patterns. Benzothiophene itself occurs naturally as a constituent of petroleum-related deposits such as lignite tar, demonstrating the environmental relevance and natural abundance of these heterocyclic systems. This natural occurrence provided early researchers with readily available starting materials for structural studies and derivative synthesis.
The development of selective bromination and hydrogenation methodologies in the twentieth century enabled the systematic preparation of specifically substituted benzothiophene derivatives, including 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene. The historical progression of synthetic methodologies reflects the increasing sophistication of organic chemistry, moving from crude isolation techniques to precise regioselective transformations that allow for the preparation of individual isomers with high purity and defined substitution patterns.
The recognition of benzothiophene derivatives as important pharmaceutical intermediates further accelerated research interest in this compound class. Historical development reveals that benzothiophene structures appear in numerous bioactive compounds, including raloxifene, zileuton, and sertaconazole, demonstrating the therapeutic potential inherent in this heterocyclic framework. This pharmaceutical relevance drove continued investigation into structure-activity relationships and synthetic accessibility of various benzothiophene derivatives.
Contemporary organic synthesis has embraced 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene as a valuable intermediate for constructing complex molecular architectures, particularly in the development of bioactive compounds and materials science applications. Recent research demonstrates the compound's utility as a core scaffold for developing modulators of Retinoic acid receptor-related Orphan receptor gamma t, highlighting its importance in modern pharmaceutical research. The strategic incorporation of both bromine functionality and the tetrahydrobenzothiophene framework provides synthetic chemists with multiple reactive sites for further elaboration.
The compound's significance extends beyond simple synthetic utility to encompass its role in developing new methodologies for heterocyclic chemistry. Contemporary research has established efficient synthetic routes for preparing 2,3-disubstituted derivatives of 4,5,6,7-tetrahydrobenzothiophene systems, with these compounds serving as key intermediates in the preparation of more complex structures. The amide formation reactions between 2-amino-4,5,6,7-tetrahydrobenzothiophene derivatives and various carboxylic acids exemplify the synthetic versatility of this chemical framework.
Patent literature analysis reveals 87 patent applications mentioning this specific compound, with zero literature publications dedicated exclusively to its study, indicating significant industrial interest combined with limited academic documentation. This pattern suggests that the compound primarily serves commercial synthetic applications rather than fundamental research objectives. The patent activity demonstrates active development of synthetic methodologies and applications, particularly in pharmaceutical and materials science contexts.
Table 2: Patent and Literature Statistics for 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene
Category | Count | Implications |
---|---|---|
Patent Applications | 87 | High commercial interest |
Literature Publications | 0 | Limited academic documentation |
Annotation Hits | 1 | Minimal database coverage |
Molecular Weight | 215.96083 Da | Suitable for drug-like properties |
The molecular design principles underlying contemporary applications of 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene reflect sophisticated understanding of structure-activity relationships in heterocyclic chemistry. Virtual screening approaches have identified this compound as part of libraries containing thousands of 4,5,6,7-tetrahydrobenzothiophene-based structures, demonstrating its importance as a pharmacophoric element. The systematic exploration of conformational space through computational methods has revealed optimal binding conformations that guide synthetic efforts toward the most promising derivative structures.
Modern synthetic applications frequently employ the compound in cross-coupling reactions, taking advantage of the reactive bromine substituent for constructing carbon-carbon and carbon-heteroatom bonds. The strategic positioning of the bromine atom at the 3-position provides excellent reactivity for palladium-catalyzed transformations while maintaining the structural integrity of the tetrahydrobenzothiophene core. These applications demonstrate the compound's value as a synthetic building block in contemporary medicinal chemistry and materials science research.
The Gewald reaction represents the most established and widely utilized methodology for synthesizing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which serve as crucial precursors to 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene [1] [2] [3]. This classical three-component reaction involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base to produce polysubstituted 2-aminothiophenes [1] [4].
The mechanism of the Gewald reaction proceeds through a well-established pathway beginning with a Knoevenagel condensation between the carbonyl compound and the alpha-cyanoester to produce a stable intermediate [1] [5]. The subsequent addition of elemental sulfur, followed by cyclization and tautomerization, yields the desired 2-aminothiophene product [5] [4]. For tetrahydrobenzothiophene synthesis, cyclohexanone serves as the preferred ketone component, while ethyl cyanoacetate functions as the activated nitrile [6] [7].
Recent modifications to the classical Gewald reaction have significantly enhanced both yield and efficiency [2] [3]. The incorporation of microwave irradiation has proven particularly beneficial, reducing reaction times from 6-12 hours to 30-60 minutes while improving yields from 65-75% to 78-85% [8]. Additionally, the development of one-pot synthesis protocols using diethylamine as base and elemental sulfur at room temperature has achieved yields of 82% with excellent substrate scope [5] [3].
Reaction Conditions | Reaction Time | Yield (%) | Substrate Scope |
---|---|---|---|
Conventional (ethanol, 60°C) | 6-12 hours | 65-75 | Good |
Microwave Assisted (methanol, 120°C) | 30-60 minutes | 78-85 | Limited |
One-pot (diethylamine, sulfur, room temperature) | 23 hours | 82 | Excellent |
Aqueous conditions (water/triethylamine) | 2-4 hours | 70-80 | Good |
Solvent-free conditions | 1-3 hours | 75-85 | Moderate |
The synthetic versatility of modified Gewald reactions extends to the preparation of various tetrahydrobenzothiophene derivatives [2] [3]. Recent research has demonstrated the successful synthesis of 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in excellent yield through a multi-component one-pot reaction [2] [3]. This compound serves as a valuable building block for constructing more complex tetrahydrobenzothiophene congeners [3].
Aqueous variations of the Gewald reaction have emerged as environmentally favorable alternatives [4] [8]. The four-component process involving ethyl cyanoacetate, an alpha-methylene carbonyl compound, a primary or secondary amine, and elemental sulfur in the presence of water and triethylamine leads to efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene [4]. The products precipitate from the reaction mixtures and are easily obtained by simple filtration and recrystallization from ethyl acetate/hexanes [4].
Regioselective bromination of tetrahydrobenzothiophene derivatives represents a critical step in the synthesis of 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene [10] [11]. Multiple catalytic strategies have been developed to achieve high regioselectivity while maintaining excellent yields [12] [10] [11].
N-bromosuccinimide (NBS) remains the most widely employed brominating agent for tetrahydrobenzothiophene functionalization [13] [14]. The bromination typically involves treatment of 4,5,6,7-tetrahydro-1-benzothiophene with NBS in the presence of a radical initiator such as azobisisobutyronitrile under reflux conditions [13]. This methodology achieves regioselectivity exceeding 90% with yields ranging from 75-85% [13] [15].
The mechanism of NBS bromination proceeds through radical pathways [13] [14] [16]. NBS generates low concentrations of bromine radicals that abstract hydrogen atoms from the substrate, forming resonance-stabilized radical intermediates [16] [17]. The bromine atom in NBS is positively polarized due to its attachment to the electron-withdrawing nitrogen of succinimide, making it electrophilic toward electron-rich aromatic systems [15].
Recent advances in electrochemical bromination have demonstrated exceptional regioselectivity and environmental benefits [18] [19]. The electrochemical synthesis employs potassium bromide as both the bromination source and electrolyte in a continuous-flow system [18]. Carbon and platinum plates serve as anode and cathode respectively, achieving yields of 85-96% with regioselectivity exceeding 95% [18] [19].
Bromination Method | Regioselectivity | Reaction Time | Yield (%) | Environmental Impact |
---|---|---|---|---|
NBS/azobisisobutyronitrile (carbon tetrachloride, reflux) | High (>90%) | 2-6 hours | 75-85 | Moderate |
Bromine/acetic acid (chloroform) | Moderate (70-80%) | 1-3 hours | 70-80 | High |
NBS/dimethylformamide (room temperature) | Good (85%) | 4-8 hours | 80-90 | Moderate |
Electrochemical (potassium bromide) | Excellent (>95%) | 15 seconds - 3 hours | 85-96 | Low |
Iron(III)-mediated | High (>90%) | 30 minutes - 2 hours | 85-95 | Low |
Iron(III)-mediated bromination strategies have emerged as environmentally benign alternatives [20] [21]. The green synthesis of bromo-benzothiophenes via iron(III) mediated 5-endo-dig iodocyclization demonstrates high yields while employing simple starting compounds and non-toxic inorganic reagents under mild reaction conditions [20] [21]. This methodology utilizes ethanol as an environmentally friendly solvent and sodium halides as halogen sources [21].
Solvent effects significantly influence the regioselectivity of bromination reactions [12] [15]. Studies on regioselective electrophilic aromatic bromination have revealed that the positional selectivity depends heavily on the polarity of the solvent [11] [15]. The use of trimethylbromosilane as brominating reagent with aryl sulfoxide as activator in various solvents achieves high regioselective bromination of aromatic compounds [12].
Continuous photochemical bromination using in situ generated bromine represents another innovative approach [22]. The detailed development of photochemical benzylic brominations using a sodium bromate/hydrogen bromide bromine generator in continuous flow mode enables highly efficient mass utilization through hydrogen bromide recycling [22]. The optimization achieved exceptionally high throughput with complete conversion in residence times as low as 15 seconds [22].
Large-scale production of 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene presents significant challenges related to yield optimization, process scalability, and economic viability [23] . Industrial production methods require careful consideration of reaction parameters, equipment design, and process intensification strategies [23] [26].
Continuous flow reactors have demonstrated superior performance compared to traditional batch processes for tetrahydrobenzothiophene synthesis [23] [26]. Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times [23]. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Process intensification through microreactor technology offers substantial advantages for industrial-scale production [26] [27]. The assessment of continuous flow chemistry on modern heterocyclic synthesis reveals that reactor miniaturization leads to improved heat and mass transfer, while reaction containment increases process safety and facilitates scale-up and scale-out of continuous reactions [26]. Heat transfer improvements of 10-50 times and mass transfer enhancements of 5-20 times have been documented with continuous flow systems [27].
Parameter | Batch Process | Continuous Flow | Optimization Benefit |
---|---|---|---|
Reactor Type | Stirred tank | Microreactor | Precise control |
Heat Transfer | Limited | Excellent | 10-50x improvement |
Mass Transfer | Moderate | Enhanced | 5-20x improvement |
Residence Time | 2-6 hours | 15 seconds - 1 hour | 80-95% reduction |
Process Intensity | Low | High | 3-10x increase |
Yield Consistency | ±5-10% | ±1-3% | 2-5x improvement |
Yield optimization strategies focus on maximizing atom economy and minimizing side product formation [28] [29]. The overall yield of linear synthetic sequences drops significantly when individual step yields fall below 90% [28] [29]. For a 10-step synthesis with 70% yield per step, the overall yield is only 2.8%, while 90% per step yields 35% overall [28] [29]. Convergent synthesis approaches can increase efficiency by reducing the longest linear sequence [28] [29].
Economic analysis of industrial-scale production reveals critical factors affecting process viability [27]. Techno-economic and sensitivity analyses serve as decision-making tools to assess promising topologies for production [27]. Break-even point analysis indicates that processing capacity must exceed specific thresholds to maintain profitability [27]. The annualized operating cost and annual sales relationship demonstrates that processes remain feasible even with significant decreases in processing capacity [27].
Process Mass Intensity (PMI) reduction represents a key metric for evaluating manufacturing efficiency [22] [18]. Intensification of reaction systems, including complete removal of organic solvents, has achieved PMI reductions from 13.25 to 4.33 [22]. Electrochemical synthesis methods demonstrate PMI reductions of 60-70% compared to traditional approaches [18].
Scale-up challenges include maintaining product quality and consistency across different production volumes [23] . While specific industrial methods for large-scale production are not extensively documented, they would likely involve scaling up laboratory synthesis techniques while ensuring compliance with safety and environmental regulations . Purification via column chromatography using silica gel and ethyl acetate/hexane ensures greater than 98% purity, which is critical for pharmaceutical applications [23].
Green chemistry principles have driven the development of environmentally sustainable methodologies for tetrahydrobenzothiophene synthesis [20] [30] [18] [21]. These approaches focus on reducing environmental impact while maintaining high synthetic efficiency and product quality [8] [19] [31].
Electrochemical synthesis represents one of the most promising green chemistry approaches [30] [18] [19]. The electrochemically-promoted synthesis of benzothiophene motifs under electrochemical conditions eliminates the need for transition metal catalysts and oxidants [30]. A green and practical method for the synthesis of carbon-3 halogenated benzothiophenes employs an assembled electrochemistry continuous-flow system with carbon and platinum plates as electrodes [18]. This methodology achieves moderate to good yields while using potassium halides as both halogen source and electrolyte [18].
The electrochemical approach offers several distinct advantages [18] [19]. The process operates under transition-metal-free and oxidant-free conditions, employing moderate reaction temperatures with simple operation and short reaction times [19]. The continuous-flow system enables easy scale-up with good efficiency, presenting major advantages over traditional batch reactions [18]. The halogen can be restored at the cathode to obtain carbon-3 dehalogenated products in high selectivity by adjusting current and flow rate [18].
Green Approach | Key Advantage | Yield (%) | PMI Reduction | Industrial Feasibility |
---|---|---|---|---|
Electrochemical synthesis | No oxidants needed | 85-96 | 60-70% | High |
Solvent-free conditions | Zero waste solvents | 75-85 | 80-90% | High |
Aqueous media reactions | Non-toxic medium | 70-80 | 40-60% | Moderate |
Microwave assistance | Energy efficiency | 78-85 | 30-50% | High |
Catalytic methods | Atom economy | 80-90 | 20-40% | High |
Solvent-free synthetic methodologies eliminate the environmental burden associated with organic solvents [8] [21] [31]. The synthesis of halogenated thiophenes, selenophenes, and benzoselenophenes using sodium halides as electrophilic halogen sources employs ethanol as an environmentally friendly solvent [21]. This green synthesis methodology has several advantages as it employs simple starting compounds, non-toxic inorganic reagents under mild reaction conditions, resulting in high product yields [21].
Aqueous media reactions provide non-toxic alternatives to traditional organic solvents [4] [8]. A green chemistry approach to the Gewald reaction utilizes water as the reaction medium with triethylamine as base [8]. The four-component process in aqueous conditions leads to efficient room-temperature formation of 2-amino-3-carboxamide derivatives with products easily obtained by simple filtration [4].
Microwave-assisted organic synthesis represents an energy-efficient green chemistry approach [8]. The Microwave Assisted Organic Synthesis approach has been successful for tetrahydrobenzothiophene synthesis, reducing reaction times from hours to minutes while improving yields [8]. This method provides energy efficiency benefits and reduces overall environmental impact [8].
Metal-free synthetic approaches minimize metal toxicity and advance green chemistry principles [7] [31]. Multiple metal-free methodologies have been devised for thiophene derivative synthesis using controlled reaction conditions [7]. These methods employ potassium sulfide or elemental sulfur as sulfur sources with common starting substrates including cyclopropyl and buta-1-enes [7]. The protocol provides a novel, environmentally friendly method using nucleophilic thiyl radical intramolecular cycloaddition cascade processes under transition-metal-free conditions [31].
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